molecular formula C7H16ClNO2 B7788970 3-Methyl-2-(methylamino)pentanoic acid hydrochloride

3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Cat. No.: B7788970
M. Wt: 181.66 g/mol
InChI Key: MMBGZHHBWVCZFK-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-methylisoleucine hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is a derivative of isoleucine, an essential amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylamino)pentanoic acid hydrochloride typically involves the methylation of isoleucine. The process can be summarized as follows:

    Starting Material: Isoleucine is used as the starting material.

    Methylation: The amino group of isoleucine is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).

    Hydrochloride Formation: The resulting N-methylisoleucine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Methylation: Large quantities of isoleucine are methylated using methyl iodide and sodium hydroxide.

    Purification: The product is purified through crystallization or other separation techniques.

    Hydrochloride Formation: The purified N-methylisoleucine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylamino)pentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in polar solvents.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as primary amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(methylamino)pentanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a model compound for amino acid derivatives.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it may interact with enzymes involved in amino acid metabolism. The methylamino group can influence the compound’s binding affinity and specificity towards these enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylamino)propanoic acid hydrochloride
  • N-Methylvaline hydrochloride
  • N-Methylleucine hydrochloride

Comparison

3-Methyl-2-(methylamino)pentanoic acid hydrochloride is unique due to its specific structure and the position of the methylamino group. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it valuable for specific research applications. Its uniqueness lies in its ability to serve as a versatile intermediate in organic synthesis and its potential biological activity.

Properties

IUPAC Name

3-methyl-2-(methylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGZHHBWVCZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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